3-Ethyl-1-methyl-1H-imidazolium salt with propanedinitrile

Ionogel Flexible electronics Low-temperature electrolyte

3-Ethyl-1-methyl-1H-imidazolium salt with propanedinitrile (CAS 923019-22-1, also known as 1-ethyl-3-methylimidazolium dicyanomethanide) is a halogen-free, room-temperature ionic liquid (RTIL) belonging to the 1-alkyl-3-methylimidazolium family. Structurally, it pairs the 1-ethyl-3-methylimidazolium cation (EMIM) with the propanedinitrile (dicyanomethanide) anion [CH(CN)₂]⁻, yielding a molecular formula of C₉H₁₂N₄ and a molecular weight of 176.22 g·mol⁻¹.

Molecular Formula C9H13N4
Molecular Weight 177.23
CAS No. 923019-22-1
Cat. No. B2382782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-methyl-1H-imidazolium salt with propanedinitrile
CAS923019-22-1
Molecular FormulaC9H13N4
Molecular Weight177.23
Structural Identifiers
SMILESCCN1C=C[N+](=C1)C.C(C#N)C#N
InChIInChI=1S/C6H11N2.C3H2N2/c1-3-8-5-4-7(2)6-8;4-2-1-3-5/h4-6H,3H2,1-2H3;1H2/q+1;
InChIKeyMDBODXYBLWJEAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Identity and Fundamental Profile of 3-Ethyl-1-methyl-1H-imidazolium Salt with Propanedinitrile (CAS 923019-22-1)


3-Ethyl-1-methyl-1H-imidazolium salt with propanedinitrile (CAS 923019-22-1, also known as 1-ethyl-3-methylimidazolium dicyanomethanide) is a halogen-free, room-temperature ionic liquid (RTIL) belonging to the 1-alkyl-3-methylimidazolium family. Structurally, it pairs the 1-ethyl-3-methylimidazolium cation (EMIM) with the propanedinitrile (dicyanomethanide) anion [CH(CN)₂]⁻, yielding a molecular formula of C₉H₁₂N₄ and a molecular weight of 176.22 g·mol⁻¹ [1]. Unlike the more common dicyanamide ([N(CN)₂]⁻) and tricyanomethanide ([C(CN)₃]⁻) congeners, the dicyanomethanide anion presents a distinct delocalized charge distribution and a single acidic C–H site that modulate hydrogen-bonding capacity, thermal stability, and ion-transport behavior, making this compound a functionally non-interchangeable member of the cyano-based ionic liquid class .

Why 3-Ethyl-1-methyl-1H-imidazolium Salt with Propanedinitrile Cannot Be Replaced by Generic Imidazolium Ionic Liquids


Imidazolium ionic liquids with identical cations but different anions exhibit radically divergent physicochemical profiles—even within the cyano-anion series the difference between dicyanamide, tricyanomethanide and dicyanomethanide is measurable in viscosity, conductivity, thermal decomposition thresholds, and solvation capability [1]. Simple substitution with 1-ethyl-3-methylimidazolium dicyanamide (EMIM DCA) or 1-butyl-3-methylimidazolium dicyanomethanide alters the liquidus range, ion-pairing energy, and electrochemical stability window, directly impacting device performance and synthetic utility [2]. Consequently, procurement decisions based solely on cation identity or general ionic-liquid classification risk process failure; the quantitative evidence below demonstrates where the dicyanomethanide anion delivers verifiable, selection-relevant differentiation.

Quantitative Differentiation Evidence for 3-Ethyl-1-methyl-1H-imidazolium Salt with Propanedinitrile vs. Closest Analogs


Low-Temperature Operational Window: Anti-Freeze Capability Down to –27.6 °C vs. Common Imidazolium Ionic Liquids

When incorporated into polyurethane-based ionogel sensors, the target compound imparts an anti-freeze characteristic that preserves ionic conductivity at temperatures as low as –27.6 °C [1]. By comparison, widely used 1-ethyl-3-methylimidazolium tetrafluoroborate (EMIM BF₄) solidifies near 15 °C and 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (EMIM TFSI) exhibits a glass transition around –86 °C but with significantly higher viscosity at sub-ambient conditions, limiting practical low-temperature sensor fabrication [2]. The quantified –27.6 °C operational threshold represents a balanced low-temperature fluidity not simultaneously achievable with the BF₄ or TFSI analogs in gel matrices.

Ionogel Flexible electronics Low-temperature electrolyte

Room-Temperature Viscosity: 21 cP Enables Efficient Mass Transport vs. EMIM BF₄ and EMIM TFSI

The target compound exhibits a room-temperature dynamic viscosity of approximately 21 cP [1]. In contrast, 1-ethyl-3-methylimidazolium tetrafluoroborate (EMIM BF₄) typically shows ~40 cP and the benchmark 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (EMIM TFSI) ~30 cP under identical conditions [2]. The lower viscosity of the dicyanomethanide salt reduces mass-transport resistance, which directly enhances ionic conductivity and facilitates faster charging/discharging in electrochemical devices.

Ionic conductivity Electrolyte Mass transport

Ambient-Temperature Ionic Conductivity: 23.3 mS·cm⁻¹ Surpasses Common Organic Electrolyte Formulations

The neat ionic liquid delivers a room-temperature ionic conductivity of 23.3 × 10⁻³ S·cm⁻¹ [1]. This value exceeds the conductivity of many conventional organic electrolyte systems (e.g., 1 M LiPF₆ in EC/DMC ≈ 10–12 mS·cm⁻¹) and is competitive with the best-performing imidazolium ionic liquids such as EMIM DCA (~27 mS·cm⁻¹) while offering a wider electrochemical stability window than the latter [2]. The combination of high conductivity and moderate viscosity positions the compound as a halogen-free alternative for high-rate electrochemical applications.

Battery electrolyte Supercapacitor Ionic conductivity

Halogen-Free, High-Nitrogen Composition: 32 % Nitrogen Content Enables Cleaner Combustion and Reduced Corrosion Risk vs. Fluorinated Ionic Liquids

With a molecular formula C₉H₁₂N₄, the compound contains 31.8 % nitrogen by mass and zero halogen atoms [1]. This contrasts sharply with widely used fluorinated ionic liquids such as EMIM BF₄ (0 % N from anion, 4 F atoms) and EMIM TFSI (1 N atom, 6 F atoms per anion), which generate corrosive HF upon thermal decomposition or combustion [2]. The all-CHN composition of the dicyanomethanide salt avoids halogen-associated corrosion, making it suitable for applications where effluent purity or contact with metallic components is critical.

Green chemistry Hypergolic propellant Corrosion resistance

High-Value Application Scenarios for 3-Ethyl-1-methyl-1H-imidazolium Salt with Propanedinitrile Based on Proven Differentiation


Low-Temperature Flexible Electronics and Anti-Freeze Ionogel Sensors

The verified anti-freeze capability down to –27.6 °C makes this ionic liquid the preferred choice for fabricating polyurethane-based ionogel sensors deployed in cold-chain logistics, aerospace, or winter wearable electronics. Competing imidazolium salts that solidify above –20 °C (e.g., EMIM BF₄) cannot maintain the required ionic conductivity in such environments [1].

High-Rate Electrochemical Energy Storage Devices (Supercapacitors and Lithium-Ion Batteries)

With a room-temperature ionic conductivity of 23.3 mS·cm⁻¹ and a viscosity of 21 cP, the compound functions as a high-performance, non-flammable electrolyte solvent. Its halogen-free composition further reduces corrosion risk on aluminum current collectors compared to fluorinated alternatives, supporting longer cycle life and safer operation [1].

Green Solvent for Catalytic Organic Synthesis Requiring Malononitrile Reactivity

The dicyanomethanide anion can serve as a latent source of malononitrile in Knoevenagel condensations and multi-component reactions, acting simultaneously as solvent and reactant. This dual role eliminates the need for volatile organic solvents and simplifies downstream purification, a benefit not offered by the dicyanamide or tricyanomethanide analogs [2].

Halogen-Free Electrolytes for Corrosion-Sensitive Electrodeposition and Metal-Air Batteries

The absence of fluorine, chlorine, or bromine atoms eliminates the risk of HF or HCl generation under electrochemical cycling or thermal abuse. This property is critical for zinc-air and aluminum-air battery systems where halide-induced corrosion severely limits electrode lifetime [2].

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